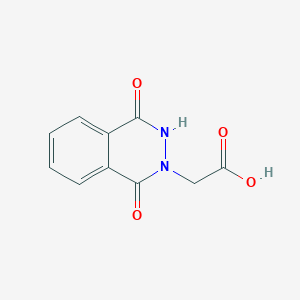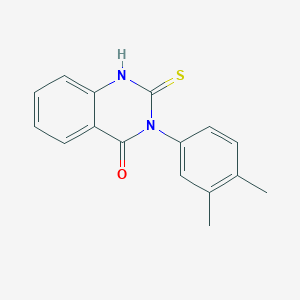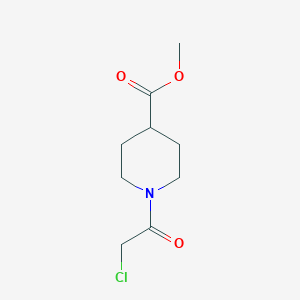![molecular formula C16H16N2O2 B1333083 1-[(2-氨基乙基)氨基]-6-甲基-9H-黄嘌呤-9-酮 CAS No. 359028-07-2](/img/structure/B1333083.png)
1-[(2-氨基乙基)氨基]-6-甲基-9H-黄嘌呤-9-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one is a derivative of 9H-xanthen-9-one, which is a tricyclic compound that forms the backbone of many dyes and pharmaceuticals. The specific structure of this compound suggests it has potential applications in various fields, including medicinal chemistry and materials science, due to the presence of amino groups that can facilitate further chemical modifications.
Synthesis Analysis
The synthesis of xanthene derivatives, such as 1-aryl-9H-xanthen-9-ones, typically involves the condensation of chromone compounds with aldehydes, followed by electrocyclization and oxidation to yield the desired xanthene structure . Although the provided papers do not directly describe the synthesis of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one, the methodologies discussed could potentially be adapted for its synthesis by incorporating the appropriate aminoethylamino group at the right stage of the synthetic process.
Molecular Structure Analysis
The molecular structure of xanthene derivatives is characterized by a tricyclic core, which in the case of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one, would be modified by the presence of an aminoethylamino substituent. This functional group is likely to influence the electronic and steric properties of the molecule, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Xanthene derivatives can participate in various chemical reactions. The presence of amino groups in the compound suggests that it could be used as a precursor for further synthetic modifications. For instance, the 9-xanthenylmethyl group has been used as a photocleavable protecting group for amines . This indicates that the amino groups in 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one could potentially be protected and deprotected using similar strategies, allowing for selective reactions at these sites.
Physical and Chemical Properties Analysis
科学研究应用
1. 与金属离子的络合
氨基黄嘌呤衍生物 1-[(2-氨基乙基)氨基]-6-甲基-9H-黄嘌呤-9-酮 在与金属离子的络合方面表现出显著的潜力。Yari、Shamsipur 和 Sharghi (2008) 的一项研究探讨了它在甲醇和水溶液中与 Cu(II) 离子的络合。这项研究利用了荧光分光光度法和分光光度法,表明该配体可以用作测量水溶液中 Cu2+ 离子的荧光指示剂 (Yari, Shamsipur, & Sharghi, 2008).
2. 新化合物的合成
该化合物已被用于合成新的化学实体。例如,Okabayashi (1980) 合成了含有 9H-黄嘌呤环的 3H-吡唑-3-酮衍生物,展示了该化合物在创建新型杂环化合物方面的多功能性 (Okabayashi, 1980).
3. 光引发剂的开发
氨基黄嘌呤衍生物因其在光引发剂开发中的作用而受到研究。Wu、Xiong、Qiuhong 和 Tang (2014) 合成了氨基-硫代黄嘌呤光引发剂并对其进行了表征,显示出高摩尔消光系数和可见光区域的宽吸收范围,表明在自由基聚合中具有潜在的应用 (Wu, Xiong, Qiuhong, & Tang, 2014).
4. 在腐蚀检测中的应用
该衍生物还在用于腐蚀检测的智能涂料中找到了应用。Augustyniak、Tsavalas 和 Ming (2009) 证明了使用相关化合物 FD1 作为环氧基涂料中的智能指示剂,用于早期钢腐蚀检测。这种方法突出了氨基黄嘌呤衍生物在实际工业应用中的潜力 (Augustyniak, Tsavalas, & Ming, 2009).
5. 在肽合成中的探索
该化合物已在肽合成领域得到探索。Han 等人 (1996) 讨论了源自黄嘌呤的黄嘌呤基保护基在肽合成中用于半胱氨酸,展示了其在复杂生物分子合成中的效用 (Han et al., 1996).
安全和危害
This involves studying the compound’s toxicity and potential hazards. This can include its acute and chronic toxicity, its potential for causing cancer or genetic mutations, and precautions that should be taken when handling it.
未来方向
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or further studies that could be done to better understand its behavior.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one”, you would need to consult the scientific literature or databases for information. If the compound is novel or not well-studied, experimental research may be needed to gather this information.
属性
IUPAC Name |
1-(2-aminoethylamino)-6-methylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-5-6-11-14(9-10)20-13-4-2-3-12(18-8-7-17)15(13)16(11)19/h2-6,9,18H,7-8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBLLOMONQARX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)




![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)



![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)
![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)